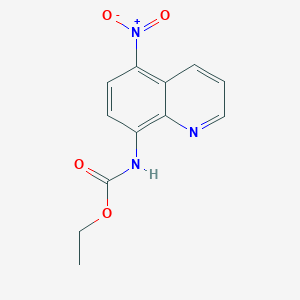
6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their ability to enhance the stability and reactivity of the compound, making it valuable in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one typically involves the reaction of hexan-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Hexan-3-one+2(Trimethylsilyl chloride)+Base→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of hexan-3-one derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various substituted hexan-3-one derivatives.
Scientific Research Applications
6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for modifying biological molecules.
Medicine: Investigated for potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
Hexan-3-one: A simpler ketone without the trimethylsilyl groups.
Trimethylsilyl chloride: A reagent used in the synthesis of organosilicon compounds.
Hexanol: An alcohol derivative of hexan-3-one.
Uniqueness
6-(Trimethylsilyl)-4-((trimethylsilyl)methyl)hexan-3-one is unique due to the presence of two trimethylsilyl groups, which significantly enhance its chemical properties and reactivity compared to similar compounds. This makes it a valuable tool in various chemical and industrial applications.
Properties
CAS No. |
61112-12-7 |
|---|---|
Molecular Formula |
C13H30OSi2 |
Molecular Weight |
258.55 g/mol |
IUPAC Name |
6-trimethylsilyl-4-(trimethylsilylmethyl)hexan-3-one |
InChI |
InChI=1S/C13H30OSi2/c1-8-13(14)12(11-16(5,6)7)9-10-15(2,3)4/h12H,8-11H2,1-7H3 |
InChI Key |
PFQNTTCVRMIRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


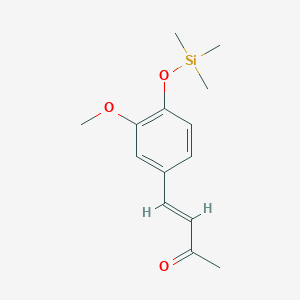

![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)

![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)
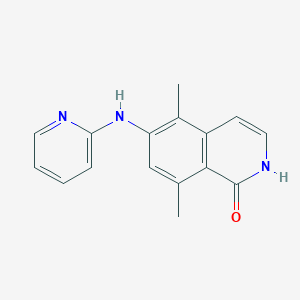
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)
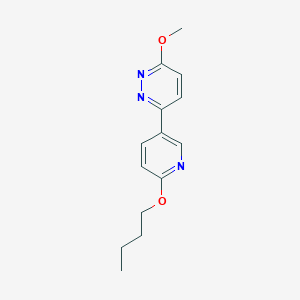
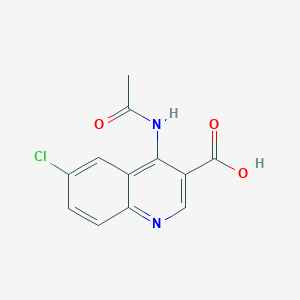

![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)
